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Compound of Interest

Compound Name: 2-Chloro-4,6,8-trimethylquinoline

CAS No.: 139719-24-7

Cat. No.: B166197 Get Quote

CAS Number: 139719-24-7 Formula: C₁₂H₁₂ClN Molecular Weight: 205.68 g/mol [1][2]

Executive Summary
2-Chloro-4,6,8-trimethylquinoline is a trisubstituted quinoline derivative characterized by a

reactive chlorine atom at the C2 position and methyl groups at the C4, C6, and C8 positions. It

serves as a critical electrophilic scaffold in medicinal chemistry and materials science. The C2-

chlorine atom is highly susceptible to nucleophilic aromatic substitution (

), making this compound a gateway to complex functionalized quinolines used in antimalarial
drugs, kinase inhibitors, and organic light-emitting diodes (OLEDs).

This guide provides a validated workflow for its synthesis from commercially available

precursors, details its physicochemical profile, and outlines its reactivity patterns.
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Property Data Note

CAS Number 139719-24-7 Unique Identifier

IUPAC Name
2-Chloro-4,6,8-

trimethylquinoline
-

Structure
Quinoline core, Cl @ 2; Me @

4, 6, 8
Electron-deficient pyridine ring

Appearance Off-white to pale yellow solid Crystalline

Melting Point 96–98 °C (Predicted) Varies by purity/polymorph

Boiling Point
315 °C (Predicted at 760

mmHg)
High thermal stability

LogP ~4.32 Lipophilic; low water solubility

Solubility
DCM, Chloroform, Ethyl

Acetate, DMSO
Insoluble in water

Synthesis & Manufacturing Protocol
The industrial and laboratory-scale preparation of 2-Chloro-4,6,8-trimethylquinoline typically

follows a two-stage protocol:

Cyclization: Construction of the quinolone core via Knorr Quinoline Synthesis.

Chlorination: Deoxychlorination of the lactam intermediate using Phosphorus Oxychloride (

).

Stage 1: Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one
Precursors: 2,4-Dimethylaniline (2,4-Xylidine) and Ethyl Acetoacetate.

Mechanism: The reaction proceeds via the formation of a

-ketoanilide intermediate, followed by an acid-catalyzed intramolecular Friedel-Crafts
cyclization (ring closure) and dehydration.
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Protocol:

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2,4-

dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Heat to reflux (110°C)

until the theoretical amount of water is collected (approx. 3-4 hours).

Cyclization: Evaporate the solvent to obtain the crude acetoacetanilide. Add Polyphosphoric

Acid (PPA) (5–10 wt equiv) and heat to 100–120°C for 2 hours. The mixture will become

viscous and dark.

Workup: Cool to ~60°C and pour the mixture onto crushed ice with vigorous stirring.

Neutralize with NaOH or

to precipitate the solid. Filter, wash with water, and recrystallize from ethanol.[3]

Yield Target: >75%[2][4][5][6][7]

Intermediate ID: 4,6,8-Trimethylquinolin-2(1H)-one (Solid).[3]

Stage 2: Chlorination to 2-Chloro-4,6,8-
trimethylquinoline
Reagent: Phosphorus Oxychloride (

).

Mechanism: The quinolinone exists in tautomeric equilibrium with its hydroxy-quinoline form.

activates the oxygen, converting it into a good leaving group (dichlorophosphate), which is then
displaced by a chloride ion in an

-like mechanism.

Protocol:

Setup: Place 4,6,8-trimethylquinolin-2(1H)-one (1.0 eq) in a dry flask under nitrogen.

Addition: Cautiously add
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(3.0–5.0 eq). Optional: Add a catalytic amount of DMF (dimethylformamide) to accelerate the
Vilsmeier-Haack type activation.

Reaction: Reflux the mixture (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent:

Hexane/EtOAc) until the starting material (polar spot at baseline) disappears and a less polar

spot (Product) appears.

Quenching (Critical Safety Step):

Cool the mixture to room temperature.

Remove excess

via rotary evaporation (use a caustic trap).

Pour the residue slowly onto crushed ice/water with stirring. Maintain temperature <20°C

to prevent hydrolysis of the product.

Isolation: Neutralize the aqueous suspension with

or dilute

to pH 7–8. Extract with Dichloromethane (DCM) (

).

Purification: Dry organics over

, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0–10%
EtOAc in Hexanes).

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis pathway from aniline precursor to the final chloro-quinoline

target.

Reactivity & Applications
The C2-Chlorine is the defining feature of this molecule. The nitrogen atom in the quinoline ring

withdraws electron density, making the C2 position highly electrophilic. This enables facile

Nucleophilic Aromatic Substitution (

).

Key Transformations
Amination (Buchwald-Hartwig or

):

Reaction: R-

+ 2-Cl-Quinoline

2-Amino-quinoline.

Utility: Synthesis of kinase inhibitors where the amino-quinoline acts as the hinge-binding

motif.

Etherification:

Reaction: R-OH + Base

2-Alkoxy-quinoline.

Utility: Tuning solubility and lipophilicity in drug candidates.

Suzuki-Miyaura Coupling:

Reaction: Aryl-Boronic Acid + Pd-Cat

2-Aryl-quinoline.

Utility: Extending conjugation for fluorescent dyes or OLED materials.
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Reactivity Logic Diagram
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Figure 2: Divergent synthesis capabilities of the 2-chloro scaffold.

Safety & Handling
Hazards: 2-Chloro-4,6,8-trimethylquinoline is an organic halide. It acts as a skin and eye

irritant.

Synthesis Hazards:

reacts violently with water to release HCl and Phosphoric acid. All glassware must be dry.
Quenching must be performed slowly at low temperatures.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow

hydrolysis of the C-Cl bond over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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